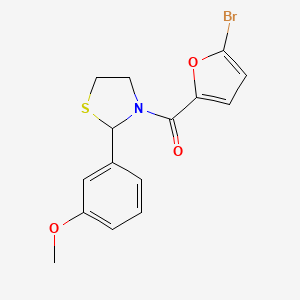

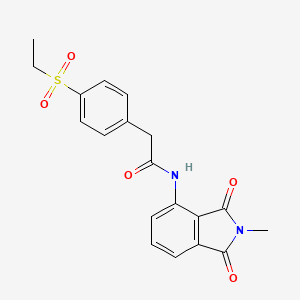

6-chloro-3-(5-(4-(dimethylamino)phenyl)-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-chloro-3-(5-(4-(dimethylamino)phenyl)-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C34H29ClN4O2 and its molecular weight is 561.08. The purity is usually 95%.

BenchChem offers high-quality 6-chloro-3-(5-(4-(dimethylamino)phenyl)-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-(5-(4-(dimethylamino)phenyl)-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Photophysical Properties and Molecular Logic Switches

Compounds similar to the one you mentioned have been studied for their photophysical properties, including solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes. Specifically, derivatives with amino substitutions, such as dimethylamino groups, show interesting behaviors like pH-dependent fluorescence, which can be utilized in designing multilevel logic gates for molecular electronics. The significant effect of protic solvents on the energy of the first electronic excited state and the potential for charge-transfer complex formation in the solid state highlight their utility in material science and sensor technology (Uchacz et al., 2016).

Fluorescent Markers for Biomedical Applications

Derivatives of quinoline-pyrazoline compounds exhibit bright fluorescence in solution, plastic matrices, and the solid state. The presence of a dimethylamino group in these molecules leads to an increase in fluorescence quantum yields, making them effective as fluorescent markers for biomedical applications. This characteristic is crucial for developing diagnostic tools and imaging agents in medical research (Galunov et al., 2003).

Antimicrobial Agents

Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have shown potent antimicrobial activity, making them potential candidates for developing new antimicrobial agents. Their structural modification could enhance potency, indicating a promising direction for pharmaceutical research to combat resistant microbial strains (Ansari & Khan, 2017).

High-Performance Chromophores

Quinoline and pyrazoline derivatives synthesized with donor-acceptor substituent groups exhibit unique photophysical properties like redshifted absorption, emission maxima wavelengths, and higher Stokes shift values. These properties, along with aggregation-induced emission and positive solvatochromism, make them suitable as high-performance chromophores for optical materials and devices (Manickam et al., 2018).

Antioxidants in Lubricating Grease

Synthesized quinolinone derivatives have been evaluated as antioxidants in lubricating greases, showing a significant effect on reducing the total acid number and oxygen pressure drop. This application suggests their potential use in industrial and automotive lubricant formulations to enhance performance and longevity (Hussein et al., 2016).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(5-(4-(dimethylamino)phenyl)-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of the pyrazole ring, quinoline ring, and the final coupling of the two rings.", "Starting Materials": [ "4-dimethylaminobenzaldehyde", "acetylacetone", "phenylhydrazine", "benzaldehyde", "2-phenylacetic acid", "4-chloroaniline", "2-aminobenzophenone", "phosphorus oxychloride", "sodium hydroxide", "sodium methoxide", "sodium borohydride", "acetic anhydride", "sulfuric acid", "ethanol", "chloroform", "dimethylformamide", "triethylamine", "potassium carbonate", "palladium on carbon" ], "Reaction": [ "Synthesis of 4-dimethylaminobenzaldehyde by reacting 4-chloroaniline with acetylacetone and then with sodium methoxide", "Synthesis of 1-phenyl-3-(4-dimethylaminophenyl)-1,3-propanedione by reacting 4-dimethylaminobenzaldehyde with 2-phenylacetic acid and acetic anhydride", "Synthesis of 1-phenyl-3-(4-dimethylaminophenyl)-4,5-dihydro-1H-pyrazole by reacting 1-phenyl-3-(4-dimethylaminophenyl)-1,3-propanedione with phenylhydrazine in ethanol", "Synthesis of 2-(4-dimethylaminophenyl)-3-phenylquinoline by reacting 2-aminobenzophenone with benzaldehyde and sulfuric acid, followed by reaction with phosphorus oxychloride and then with phenylhydrazine", "Synthesis of 6-chloro-3-(5-(4-(dimethylamino)phenyl)-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one by coupling 1-phenyl-3-(4-dimethylaminophenyl)-4,5-dihydro-1H-pyrazole with 2-(4-dimethylaminophenyl)-3-phenylquinoline using palladium on carbon as a catalyst and triethylamine as a base" ] } | |

CAS番号 |

406724-13-8 |

製品名 |

6-chloro-3-(5-(4-(dimethylamino)phenyl)-1-(2-phenylacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one |

分子式 |

C34H29ClN4O2 |

分子量 |

561.08 |

IUPAC名 |

6-chloro-3-[3-[4-(dimethylamino)phenyl]-2-(2-phenylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C34H29ClN4O2/c1-38(2)26-16-13-23(14-17-26)30-21-29(37-39(30)31(40)19-22-9-5-3-6-10-22)33-32(24-11-7-4-8-12-24)27-20-25(35)15-18-28(27)36-34(33)41/h3-18,20,30H,19,21H2,1-2H3,(H,36,41) |

InChIキー |

LFZFNIMAHKBNAQ-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)C2CC(=NN2C(=O)CC3=CC=CC=C3)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2720510.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2720512.png)

![5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid](/img/structure/B2720513.png)

![2-[(4-Methoxy-3-morpholin-4-ylsulfonylphenyl)methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2720516.png)

![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2720517.png)

![1-[(5Ar,9aR)-2-methyl-3,4,5,5a,7,8,9,9a-octahydroimidazo[4,5-f]quinolin-6-yl]prop-2-en-1-one](/img/structure/B2720520.png)

![4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2720531.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2720532.png)